N-(3-carbamoylphenyl)thiophene-2-carboxamide
Description
N-(3-carbamoylphenyl)thiophene-2-carboxamide is a compound that features a thiophene ring substituted with a carboxamide group and a phenyl ring bearing a carbamoyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Properties
IUPAC Name |
N-(3-carbamoylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11(15)8-3-1-4-9(7-8)14-12(16)10-5-2-6-17-10/h1-7H,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQUXCDNDZCTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-carbamoylphenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 3-aminobenzamide with thiophene-2-carboxylic acid under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
N-(3-carbamoylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, amines, and substituted thiophene derivatives .
Scientific Research Applications
N-(3-carbamoylphenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines.
Biological Research: The compound is used in studies investigating the structure-activity relationships (SAR) of thiophene derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-(3-carbamoylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as protein tyrosine phosphatases (PTPs) . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes . Molecular docking studies have shown that the compound forms stable interactions with amino acid residues in the active sites of these enzymes, leading to their inhibition .
Comparison with Similar Compounds
N-(3-carbamoylphenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
N-(3-hydroxyphenyl)thiophene-2-carboxamide: This compound has a hydroxyl group instead of a carbamoyl group on the phenyl ring and exhibits different biological activities.
2-amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This derivative has an amino group on the thiophene ring and is known for its antioxidant and antibacterial properties.
3-chloro-N,N-dimethylbenzo[b]thiophene-2-carboxamide: This compound features a chloro group on the thiophene ring and is used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
